
AZD4547
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Overview
Description
AZD4547 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD4547 typically involves multiple steps, starting with the preparation of the pyrazole ring and the dimethoxyphenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.
The final step involves coupling the pyrazole ring with the dimethoxyphenyl group and the dimethylpiperazine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dimethoxyphenyl group. The reaction conditions typically include a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Bioconjugation with Quantum Dots
AZD4547 was covalently linked to carboxyl-functionalized QDs using carbodiimide chemistry for FGFR imaging :
This reaction produced QD-AZD4547 conjugates with retained FGFR-binding activity, confirmed by competitive assays .
Nuclear Magnetic Resonance (NMR)
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Amine-AZD4547 : Structural validation via ¹H NMR and ¹³C NMR confirmed successful linker attachment .
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Key Peaks :
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Aromatic protons (δ 6.5–7.5 ppm) from benzamide and pyrazole moieties.
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Methoxy groups (δ 3.8 ppm) from 3,5-dimethoxyphenyl substituents.
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High-Performance Liquid Chromatography (HPLC)
Stability and Solubility Data
Property | Value | Source |
---|---|---|
Solubility in DMSO | 9.27 mg/mL (20 mM) | |
Storage Stability | Stable at -20°C for >12 months | |
Molecular Weight | 463.56 g/mol | |
Formula | C₂₆H₃₃N₅O₃ |
Critical Reaction Insights
Scientific Research Applications
Breast Cancer
AZD4547 has shown significant promise in treating breast cancer, particularly in cases with overexpression of ErbB2 (HER2). A study demonstrated that this compound reduced the stemness of mammary epithelial cells and inhibited tumor-initiating cell populations. The compound downregulated key signaling pathways, including RTK and Wnt/β-catenin, which are critical for tumor progression .
Clinical Trials:
- In a Phase IIa trial (RADICAL), this compound was combined with anastrozole or letrozole for estrogen receptor-positive metastatic breast cancer patients resistant to aromatase inhibitors. The trial reported a 10% objective response rate with several patients achieving stable disease .
Lung Cancer
This compound has been evaluated in clinical settings for lung cancer patients with FGFR1 amplification. While initial studies did not yield significant responses in this subgroup, further exploration into different combinations and dosing regimens continues to be a focus .
NTRK Fusion-Driven Cancers
Recent research indicates that this compound may also be effective against cancers driven by NTRK fusions. In vitro studies have shown that this compound inhibits TRKA/B/C activity, suggesting its potential as a treatment option for NTRK fusion-positive tumors .
Gastric Cancer
This compound has demonstrated anti-tumor activity in gastric cancer models as well, with ongoing clinical trials assessing its efficacy in this area. The drug's ability to target multiple FGFRs may reduce the risk of resistance seen with other therapies .
Safety and Tolerability
The safety profile of this compound has been generally acceptable across studies, though some adverse events such as retinal pigment epithelial detachments have been reported. These events were mostly asymptomatic and reversible . Continuous monitoring of patient responses and side effects remains crucial as further studies are conducted.
Emerging Research Directions
Ongoing research is exploring the use of this compound in combination therapies and its role in other malignancies beyond those currently studied. The potential for drug repositioning is also being investigated to expand its therapeutic applications.
Summary Table of Clinical Findings
Cancer Type | Study Phase | Objective Response Rate | Notable Outcomes |
---|---|---|---|
Breast Cancer | Phase IIa | 10% | Combination with anastrozole/letrozole showed stable disease rates |
Lung Cancer | Phase II | Not significant | Limited efficacy observed; further studies ongoing |
NTRK Fusion-Driven Cancers | Preclinical | Potent inhibition | Effective against TRKA/B/C activity |
Gastric Cancer | Ongoing | TBD | Evaluating efficacy in clinical trials |
Mechanism of Action
The mechanism of action of AZD4547 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: A compound with a similar benzamide structure but different functional groups.
4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different substituents.
Uniqueness
AZD4547 is unique due to its combination of a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to confirm AZD4547's selectivity for FGFR isoforms in vitro?
- Methodological Answer: To assess selectivity, perform in vitro kinase profiling using recombinant kinase assays at ATP concentrations near the Km value. Measure IC50 values for FGFR1-3 and compare them to off-target kinases (e.g., KDR, IGFR). Validate cellular specificity via phosphorylation assays of downstream markers (e.g., FRS2, PLCγ, MAPK) using Western blotting in FGFR-deregulated vs. non-amplified cell lines. Triplicate experiments and geometric mean calculations ensure reproducibility .
Q. How should researchers design assays to quantify this compound-induced apoptosis in preclinical models?
- Methodological Answer: Use Annexin V/PI flow cytometry to measure apoptosis after 72-hour this compound exposure at concentrations spanning the IC50 (e.g., 30 nM–1 µM). Combine with Western blotting for cleaved caspase-3 and PARP in lysates. Include cell lines with varying Bcl2/BIM ratios to account for apoptotic protein dynamics .
Q. What pharmacodynamic markers are most reliable for assessing this compound efficacy in xenograft models?
- Methodological Answer: Monitor tumor phospho-FGFR1-3 levels via IHC or Western blot. Secondary markers include phospho-ERK, phospho-PLCγ, and Ki67 (proliferation). Collect plasma samples to correlate drug exposure with target modulation. Use FGFR2-amplified models (e.g., SNU-16 gastric cancer) for robust response validation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's modulation of AKT phosphorylation across cancer cell lines?
- Methodological Answer: Context-dependent AKT signaling arises from baseline PI3K activation (e.g., in myeloma/leukemia lines). Use phospho-kinase arrays to profile signaling pathways pre- and post-treatment. Compare cell lines with/without PI3K mutations and validate via siRNA knockdown. Time-course experiments (e.g., 24–72 hours) clarify transient vs. sustained effects .
Q. What strategies mitigate resistance to this compound in FGFR-driven cancers?
- Methodological Answer: Resistance mechanisms include EMT induction and autophagy. Co-treatment with autophagy inhibitors (e.g., chloroquine) or PI3K/AKT inhibitors can restore sensitivity. In gastric cancer, combine this compound with chemotherapy (e.g., cisplatin) to enhance efficacy via synergistic apoptosis (combination index <1.0). Validate using isobologram analysis .
Q. How should biomarker-driven clinical trials for this compound be designed to optimize patient selection?
- Methodological Answer: Prioritize tumors with FGFR1-3 amplifications/mutations via FISH (FGFR:CEP ratio ≥2) or NGS. Include pharmacodynamic endpoints (e.g., tumor phospho-FGFR suppression ≥95% at 2 hours post-dose). Stratify patients by FGFR2 mRNA/protein levels, as these predict sensitivity better than amplification status alone .
Q. What methodologies identify synergistic drug combinations with this compound in taxane-resistant HNSCC?
- Methodological Answer: Screen combinatorial efficacy using viability assays (MTT/CCK8) and calculate synergy via Chou-Talalay analysis. Target the FGFR/Akt/SOX2 axis: pretreat cells with this compound to downregulate SOX2, then administer paclitaxel. Validate in vivo using orthotopic models with Ki67 and TUNEL staining .
Q. Data Analysis & Contradiction Management
Q. How should researchers analyze discordant results in this compound’s efficacy across FGFR1-amplified PDX models?
- Methodological Answer: Discrepancies may stem from FGFR1 protein expression heterogeneity. Perform parallel IHC and FISH on PDX tumors to correlate gene amplification with protein levels. Exclude models with low FGFR1 expression (e.g., L133 lung model) from efficacy analyses. Use RNA-seq to identify compensatory pathways (e.g., IGF1R) .
Q. What statistical approaches are optimal for interpreting this compound’s variable antitumor activity in vitro vs. in vivo?
- Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines. For in vivo studies, use mixed-effects models to account for tumor growth kinetics. Meta-analysis of preclinical data (e.g., TGI values) identifies dose-exposure-response relationships .
Q. Experimental Design Considerations
Q. What controls are essential when testing this compound in combination with immune checkpoint inhibitors?
- Methodological Answer: Include monotherapy arms (this compound alone, checkpoint inhibitor alone) and vehicle controls. Monitor T-cell infiltration via flow cytometry (CD4+/CD8+ ratios) and myeloid-derived suppressor cells (MDSCs). Use syngeneic models (e.g., 4T1 breast cancer) to assess immune microenvironment changes .
Q. How can researchers standardize this compound dosing across species in translational studies?
Properties
Molecular Formula |
C26H33N5O3 |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32) |
InChI Key |
VRQMAABPASPXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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